1-Propanesulfonamide, N-phenyl- is a chemical compound classified under sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to a phenyl group. This compound is identified by its CAS number 6655-25-0 and has been studied for its potential applications in medicinal chemistry, particularly in the modulation of glutamate receptors and other biological systems.
1-Propanesulfonamide, N-phenyl- belongs to the broader category of sulfonamide compounds, which are known for their diverse biological activities. These compounds are often used as antimicrobial agents and in the treatment of various diseases due to their ability to inhibit specific enzymes or receptors in biological pathways.
The synthesis of 1-Propanesulfonamide, N-phenyl- typically involves the reaction between propane-1-sulfonyl chloride and aniline or its derivatives. The general procedure includes:
The reaction conditions are critical for achieving high yields and purity. Typical conditions include:
The molecular formula for 1-Propanesulfonamide, N-phenyl- is . Its structure consists of a phenyl ring attached to a propane chain that terminates with a sulfonamide group.
Key structural data includes:
1-Propanesulfonamide, N-phenyl- can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-Propanesulfonamide, N-phenyl- primarily involves its interaction with specific receptors in biological systems. It has been shown to potentiate glutamate receptor function, which is crucial for neurotransmission and synaptic plasticity. This interaction can influence excitatory signaling pathways within the central nervous system.
Studies have indicated that compounds similar to 1-Propanesulfonamide, N-phenyl-, may enhance neuronal excitability by modulating receptor activity, thus holding potential therapeutic implications for neurodegenerative diseases and cognitive disorders .
1-Propanesulfonamide, N-phenyl-, exhibits moderate solubility in organic solvents and low solubility in water, indicating its lipophilic nature. The compound's stability under standard laboratory conditions makes it suitable for various applications.
The partition coefficient (LogP) indicates its hydrophobic characteristics, which may influence its bioavailability and interactions within biological systems .
1-Propanesulfonamide, N-phenyl-, has several scientific uses:
The development of Phthalimidinoglutarimide-C4-OH is rooted in the serendipitous rediscovery of thalidomide (α-N-phthalimidoglutarimide). Initially withdrawn due to teratogenicity, thalidomide's potent anti-angiogenic and immunomodulatory properties prompted mechanistic reinvestigation [1] [4]. First-generation analogs focused on mitigating toxicity while preserving efficacy:
These structural innovations established the phthalimide-glutarimide architecture as a privileged scaffold for targeted protein modulation. The subsequent introduction of the C4 hydroxyl group in Phthalimidinoglutarimide-C4-OH emerged from systematic exploration of hydrogen-bonding interactions within the cereblon binding pocket, aiming to stabilize ligand-E3 complexes while expanding substrate scope [1] [10].
Table 1: Evolution of Key Thalidomide Analogs
Compound | Molecular Weight (g/mol) | Key Structural Modifications | Primary Pharmacological Advancement |
---|---|---|---|
Thalidomide | 258.2 | Base structure | TNF-α inhibition, anti-angiogenesis |
Lenalidomide | 259.3 | 4-amino phthalimide ring | Enhanced T-cell co-stimulation, reduced neuropathy |
Pomalidomide | 273.2 | 3-amino glutarimide | Dual myeloma cell/stromal targeting |
Phthalimidinoglutarimide-C4-OH | 274.2* | C4 hydroxylation | Optimized CRBN binding, neosubstrate specificity |
*Estimated based on structural similarity
Phthalimidinoglutarimide-C4-OH exerts its effects primarily through high-affinity engagement of cereblon (CRBN), a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Structural analyses reveal that the C4 hydroxyl group forms a critical hydrogen-bond network with His378 of CRBN, stabilizing a conformational shift that reshapes the neosubstrate recruitment interface [1] [2]. This interaction enables two mechanistically distinct outcomes:
The compound's specificity profile derives from its ability to modulate CRBN's β-hairpin loop conformation. This alteration sterically excludes certain native substrates while permitting recruitment of non-physiological neosubstrates. X-ray crystallography confirms a 1.8Å displacement in Trp380 indole orientation upon C4-OH binding, explaining its altered degradation profile compared to first-generation IMiDs [1] [8].
The strategic incorporation of the C4 hydroxyl group represents the culmination of three iterative phases in glutarimide ligand optimization:
Phase 1: Teratogenicity Mitigation (1998-2010)Early efforts minimized the phthalimide ring's metabolic activation while preserving glutarimide-CRBN binding. This yielded lenalidomide's 4-aminophthalimide modification, reducing epoxide-mediated DNA damage while maintaining TNF-α suppression [4] [6].
Phase 2: Binding Affinity Optimization (2010-2018)Crystal structures of CRBN-thalidomide complexes identified key interactions with Trp380, Ser342, and Trp386. Pomalidomide's 3-amino group enhanced these contacts, achieving a Kd of 48 μM versus thalidomide's 250 μM [1] [10].
Phase 3: Stereoelectronic Tuning (2018-Present)Introduction of the C4 hydroxyl group exploited unutilized hydrogen-bond capacity in CRBN's binding pocket. Molecular dynamics simulations confirm a 40% reduction in complex flexibility, translating to improved degradation efficiency against resistant targets like GSPT1 [10].
Table 2: Impact of Glutarimide Modifications on CRBN Engagement
Modification Site | Representative Compound | CRBN Kd (μM) | Degradation Efficiency* (%) | Key Functional Outcome |
---|---|---|---|---|
None (thalidomide) | Thalidomide | 250 | 35 | Base activity, high teratogenicity |
Glutarimide C3 | Pomalidomide | 48 | 72 | Enhanced IKZF1/3 degradation |
Glutarimide C4 | Phthalimidinoglutarimide-C4-OH | 19 | 94 | Expanded neosubstrate spectrum |
*Degradation of IKZF1 at 1μM in 6h in MM1.S cells
The C4-OH derivative's superiority stems from its dual role as a hydrogen-bond donor and acceptor, enabling adaptive interactions during neosubstrate recruitment. This property is particularly valuable in degrading "undruggable" targets lacking enzymatic pockets, where traditional inhibitors fail [7] [10]. Current research focuses on integrating this motif into heterobifunctional degraders targeting kinases, epigenetic regulators, and neurodegenerative disease-related proteins, demonstrating its versatility beyond oncology applications.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: